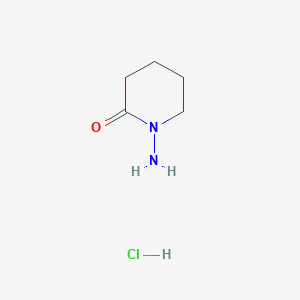

1-Aminopiperidin-2-one hydrochloride

Description

1-Aminopiperidin-2-one hydrochloride (CAS: 31967-08-5) is a piperidine derivative characterized by a six-membered ring containing one nitrogen atom, a ketone group at the 2-position, and an amino group at the 1-position. Its molecular formula is C₅H₁₁ClN₂O, with a molecular weight of 150.61 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis due to its reactive amine and ketone functionalities, which facilitate further derivatization.

Properties

IUPAC Name |

1-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOLAFFWSGITBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735876 | |

| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31967-08-5 | |

| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This method involves the reaction of piperidine with urea under reflux conditions to produce N-aminopiperidine hydrochloride, which can be further transformed into the target compound.

Procedure:

- Mix piperidine and urea in molar ratio 1:1.1.

- Heat under reflux at 100-120°C for 2-8 hours.

- The resulting N-methane amide piperidine is then subjected to chlorination with chlorine gas at 0-20°C for 1-2.5 hours.

- Under alkaline conditions, Hoffman rearrangement occurs, converting N-aminopiperidine into N-aminopiperidine.

- React N-aminopiperidine with concentrated hydrochloric acid to obtain 1-Aminopiperidin-2-one hydrochloride .

Key Data:

| Step | Reagents | Conditions | Duration | Notes |

|---|---|---|---|---|

| Urea reaction | Piperidine + Urea | 100-120°C, reflux | 2-8 hours | Molar ratio 1:1.1 |

| Chlorination | Chlorine gas | 0-20°C | 1-2.5 hours | Produces N-aminopiperidine |

| Hoffman rearrangement | Alkaline conditions | Room temp | Variable | Converts N-aminopiperidine |

| Hydrochloride salt formation | Concentrated HCl | Room temp | Not specified | Final product |

Observations:

- The process is robust but involves multiple steps with careful temperature control.

- The use of mixed solvents (ethanol and water in 1:1-4 ratio) improves solubility and reaction efficiency.

Synthesis via Cyclization of Diaminopentanoates (WO2007112368A1)

Method Overview:

This route synthesizes (R)-3-aminopiperidine hydrochloride through cyclization of diaminopentanoate derivatives, involving esterification, cyclization, and subsequent hydrochloride salt formation.

Procedure:

- Synthesize (R)-methyl 2,5-diaminopentanoate hydrochloride via acetyl chloride and hydrochloric acid in methanol.

- React with sodium methoxide in methanol at -10°C to 0°C to form (R)-3-aminopiperidin-2-one.

- Further treat with hydrochloric acid at 0-20°C to produce the hydrochloride salt.

Key Data:

| Step | Reagents | Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Esterification | Acetyl chloride + (R)-2,5-diaminopentanoic acid HCl | Methanol | 0-15°C | Variable | Produces methyl ester |

| Cyclization | Metal alkoxide | Methanol | 55-65°C | Not specified | Forms (R)-3-aminopiperidin-2-one |

| Salt formation | HCl | Methanol | 0-20°C | Not specified | Final hydrochloride salt |

Observations:

- The process emphasizes stereoselectivity, producing chiral (R)-enantiomers.

- Filtration isolates the hydrochloride salt efficiently.

Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride (US20100029941A1)

Method Overview:

This approach reduces (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride to yield (R)-3-aminopiperidine dihydrochloride.

Procedure:

- Dissolve (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran.

- Add 1.5-2.6 equivalents of lithium aluminum hydride at 25-35°C.

- Stir and heat to 55-65°C for complete reduction.

- Filter to isolate the product.

Key Data:

| Step | Reagents | Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Reduction | Lithium aluminum hydride | Tetrahydrofuran | 25-35°C | 1-12 hours | Excess reagent used |

| Isolation | Filtration | Room temperature | - | - | Purified by filtration |

Observations:

- The reduction is highly efficient, providing stereochemically pure (R)-enantiomers.

- The process is suitable for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Urea & Piperidine | Piperidine, Urea | Chlorine gas, HCl | Reflux, 0-20°C | Moderate | Multi-step, robust |

| Cyclization of Diaminopentanoates | (R)-2,5-diaminopentanoic acid derivatives | Acetyl chloride, HCl | 0-65°C | High | Stereoselective, chiral |

| Reduction of Hydrochloride | (R)-3-Aminopiperidin-2-one hydrochloride | Lithium aluminum hydride | 25-65°C | High | Large-scale feasible |

Chemical Reactions Analysis

Types of Reactions: 1-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: As mentioned earlier, it can be reduced using lithium aluminum hydride.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sodium chlorite and other mild oxidants.

Reduction: Lithium aluminum hydride is a widely used reducing agent.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the corresponding amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

1-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 1-aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 3-Aminopiperidin-2-one Hydrochloride and 4-Aminopiperidin-2-one Hydrochloride

- 3-Aminopiperidin-2-one Hydrochloride (CAS: 138377-80-7) Molecular Formula: C₅H₁₁ClN₂O (identical to 1-aminopiperidin-2-one hydrochloride). Key Difference: The amino group is at the 3-position instead of the 1-position. Similarity score: 0.97 .

- 4-Aminopiperidin-2-one Hydrochloride (CAS: 1260883-24-6) Molecular Formula: C₅H₁₁ClN₂O. Key Difference: Amino group at the 4-position. Impact: This substitution may influence solubility and metabolic stability. Similarity score: 0.83 .

Stereoisomers: (S)-3-Aminopiperidin-2-one Hydrochloride

- CAS : 42538-31-6.

- Molecular Formula: C₅H₁₀ClN₂O (enantiomer of 3-aminopiperidin-2-one hydrochloride).

- Key Difference : Chiral center at the 3-position leads to distinct stereochemistry.

- Impact : Enantiomers often exhibit differences in pharmacokinetics and toxicity. For example, the (S)-form may show higher affinity for specific biological targets .

Functional Group Variations

- 4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride (CAS: 1909336-47-5) Molecular Formula: C₇H₁₆Cl₂N₂O. Key Differences:

- Additional aminomethyl (-CH₂NH₂) group at the 4-position.

- Methyl group at the 1-position.

- Dihydrochloride salt form.

- α-Piperidinobutiophenone Hydrochloride (CAS: 92728-82-0) Molecular Formula: C₁₅H₂₁ClNO. Key Differences: Phenyl and butanone substituents. Impact: Increased lipophilicity, making it suitable for central nervous system-targeting compounds. Molecular weight: 267.8 g/mol .

Chain Analogues

- 1-Aminopentan-2-one Hydrochloride (CAS: 41172-98-9) Molecular Formula: C₅H₁₂ClNO. Key Difference: Linear pentan-2-one backbone instead of a piperidine ring. Impact: Reduced rigidity and altered solubility. Molecular weight: 137.61 g/mol .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Applications |

|---|---|---|---|---|---|---|

| This compound | 31967-08-5 | C₅H₁₁ClN₂O | 150.61 | 1-amino, 2-keto | - | Pharmaceutical intermediates |

| 3-Aminopiperidin-2-one Hydrochloride | 138377-80-7 | C₅H₁₁ClN₂O | 150.61 | 3-amino, 2-keto | 0.97 | Drug discovery |

| 4-Aminopiperidin-2-one Hydrochloride | 1260883-24-6 | C₅H₁₁ClN₂O | 150.61 | 4-amino, 2-keto | 0.83 | Organic synthesis |

| 4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride | 1909336-47-5 | C₇H₁₆Cl₂N₂O | 215.12 | 4-aminomethyl, 1-methyl | - | Pharmaceuticals, agrochemicals |

| α-Piperidinobutiophenone Hydrochloride | 92728-82-0 | C₁₅H₂₁ClNO | 267.80 | Phenyl, butanone, piperidine | - | Forensic research |

Biological Activity

1-Aminopiperidin-2-one hydrochloride (C5H11ClN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on various research findings.

This compound can be synthesized through several methods, including reductive amination of piperidone derivatives. The compound exhibits a molecular weight of approximately 150.61 g/mol and a chemical structure characterized by a piperidine ring with an amino group and a carbonyl moiety. Its hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related piperidine derivatives, with significant implications for this compound. For instance, compounds derived from 4-aminopiperidine have shown promising antifungal activity against various Candida and Aspergillus species, with minimal inhibitory concentrations (MICs) ranging from 1–8 µg/mL .

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 1-Aminopiperidin-2-one | Candida spp. | 1–4 | Fungicidal |

| 1-Aminopiperidin-2-one | Aspergillus spp. | 4–16 | Fungicidal |

These findings suggest that this compound may inhibit key enzymes involved in ergosterol biosynthesis, similar to other antifungal agents like amorolfine hydrochloride.

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cell lines (HL-60, HUVEC, MCF10A) reveal that the compound exhibits selective toxicity profiles. In these studies, the compound's effects were compared against established antifungal agents, demonstrating lower cytotoxicity levels than amorolfine hydrochloride .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of specific enzymes crucial for fungal growth. For example, studies indicate that related compounds inhibit sterol C14-reductase and sterol C8-isomerase, which are vital for ergosterol synthesis in fungi .

Study on Antiviral Activity

In addition to its antifungal properties, there is emerging evidence suggesting potential antiviral activity against flaviviruses. Research has shown that related compounds can act as protease inhibitors for viruses like Zika . This opens avenues for investigating the antiviral potential of this compound in future studies.

Comparative Analysis

A comparative analysis of various piperidine derivatives indicates that modifications to the piperidine structure can significantly influence biological activity. For instance, substituents on the aromatic rings have been shown to alter the inhibitory potency against viral proteases .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-Aminopiperidin-2-one hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. Key steps include:

- Reagent Preparation : Use anhydrous conditions to minimize hydrolysis of intermediates.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate the hydrochloride salt.

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare melting points (227°C, as per literature) .

- Safety : Follow protocols for handling amines and hydrochloric acid derivatives, including PPE (gloves, goggles) and fume hood use .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) to verify thermal stability.

- Solubility : Test in polar solvents (water, DMSO) and non-polar solvents (hexane) using gravimetric analysis.

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks based on piperidinone ring protons (δ 1.5–3.5 ppm) and amine protons (broad signal near δ 5–6 ppm).

- FT-IR : Confirm carbonyl stretch (C=O) near 1680–1700 cm⁻¹ and NH₂ deformation at 1600 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Exposure Control : Use local exhaust ventilation and closed systems to avoid inhalation or skin contact.

- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist; for skin contact, wash with soap and water immediately .

- Storage : Keep in airtight containers at room temperature, protected from moisture and light. Stability data suggest no significant degradation under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Quantum Mechanics : Use DFT (B3LYP/6-31G*) to calculate charge distribution on the piperidinone ring, identifying nucleophilic sites (e.g., carbonyl carbon).

- Molecular Dynamics : Simulate solvent interactions (water, ethanol) to assess reaction kinetics.

- Validation : Compare computational results with experimental NMR/LC-MS data to refine models .

Q. What strategies resolve contradictions in reported biological activity data for 1-Aminopiperidin-2-one derivatives?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to aggregate studies, assess bias (e.g., via Cochrane Risk of Tool), and quantify heterogeneity using I² statistics .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) and include positive/negative controls to isolate compound-specific effects .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dose Optimization : Conduct pilot studies in rodents (e.g., Sprague-Dawley rats) using escalating doses (10–100 mg/kg) to determine LD₅₀ and bioavailability.

- Analytical Validation : Develop a UPLC-MS/MS method (ESI+ mode) for plasma quantification, with LOQ ≤1 ng/mL and linearity (R² >0.99) over 1–1000 ng/mL .

- Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., 3Rs principle) and obtain IRB approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.